Welcome to the BenchChem Online Store!
molecular formula C9H9FO3 B1594003 Methyl 4-fluoro-3-methoxybenzoate CAS No. 74385-37-8

Methyl 4-fluoro-3-methoxybenzoate

Cat. No. B1594003
M. Wt: 184.16 g/mol
InChI Key: BKTVDAXZKFVQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07115740B2

Procedure details

4-Fluoro-3-hydroxybenzoic acid (4.33 g, 27.7 mmol) (Aldrich) was dissolved in anhydrous dimethylformamide (Aldrich). Potassium carbonate (38.3 g, 277 mmol) and methyl iodide (8.6 mL, 138.5 mmol) (Aldrich) were successively added at room temperature and the mixture was stirred overnight. After filtration, the solution was washed with water and extracted with ethyl acetate. The layers were separated and the organic layer was successively washed with water, 1 N aqueous sodium hydroxide, water and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 4-fluoro-3-methoxybenzoic acid methyl ester as a pale yellow oil that solidified upon standing. (Yield 4.72 g, 92%).
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step Two
Quantity
8.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5](C(O)=O)=[CH:4][C:3]=1O.[C:12](=[O:15])([O-])[O-:13].[K+].[K+].[CH3:18]I.CN(C)[CH:22]=[O:23]>>[CH3:18][O:13][C:12](=[O:15])[C:5]1[CH:9]=[CH:10][C:2]([F:1])=[C:3]([O:23][CH3:22])[CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
4.33 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
38.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
8.6 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the solution was washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was successively washed with water, 1 N aqueous sodium hydroxide, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)F)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.